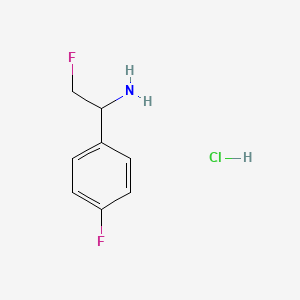

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products .

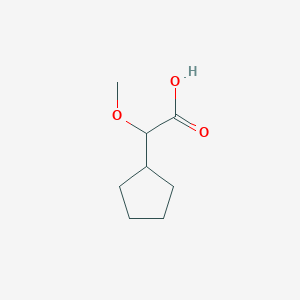

Molecular Structure Analysis

The molecular formula of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is C8H10ClF2N . The molecular weight is 193.62 . The InChI key is DSWMBCWTUQNIEM-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines, such as 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine, can undergo typical amine reactions, such as acylation and alkylation . For example, it can react with acyl chlorides to form amides or with alkyl halides to form N-substituted phenethylamines .Physical And Chemical Properties Analysis

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride appears as a powder . It should be stored at room temperature .Applications De Recherche Scientifique

Electrophilic Amination and Fluorination

Electrophilic amination techniques play a crucial role in modifying compounds like 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride, enabling the introduction of amine groups into fluorinated aromatic compounds. Such processes are instrumental in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, the electrophilic amination of 4-fluorophenol with diazenes demonstrates a method for removing the fluorine atom and introducing amine functionalities under mild conditions, showcasing the versatility of fluoroarenes in organic synthesis (Bombek et al., 2004).

Synthesis of Fluorinated Polymers

Fluorinated polymers have garnered significant attention for their unique properties, such as resistance to solvents, acids, and bases, making them suitable for various applications, including coatings, films, and advanced materials. Research into soluble fluoro-polyimides derived from aromatic diamines, such as 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, illustrates the potential of incorporating fluorine-containing monomers to enhance material properties (Xie et al., 2001).

Fluorine in Drug Discovery

The incorporation of fluorine atoms into organic molecules has become a common strategy in drug discovery, owing to the unique influence of fluorine on the biological activity, stability, and membrane permeability of pharmaceuticals. The development of new fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlights the ongoing research in synthesizing fluorinated compounds with potential applications in medicinal chemistry (Umemoto et al., 2010).

Advanced Materials and Security Applications

In the field of materials science, fluorinated compounds are explored for their luminescent properties and potential applications in security inks and organic electronics. For example, a study on multi-stimuli responsive novel half-cut cruciform compounds demonstrates the application of fluorinated materials in developing security inks that respond to mechanical force or pH changes, showcasing the functional diversity of fluorinated organic compounds (Lu & Xia, 2016).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in organic chemistry and pharmaceutical research due to their pharmacological properties. Techniques for the mild and metal-free synthesis of fluorinated heterocycles, as demonstrated in recent studies, underline the importance of fluorination reactions in accessing structurally diverse and biologically relevant molecules (Parmar & Rueping, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWMBCWTUQNIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)

![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)

![N-(3,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2946807.png)

![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)

![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)